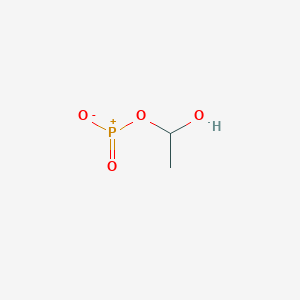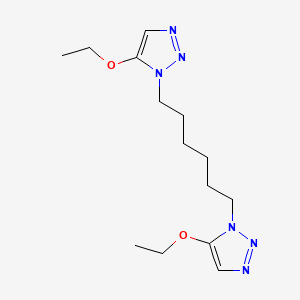
1,1'-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is a synthetic organic compound characterized by its unique structure, which includes two 1,2,3-triazole rings connected by a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) typically involves a multi-step process. One common method includes the reaction of 1,6-dibromohexane with sodium azide to form 1,6-diazidohexane. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to yield the desired product. The reaction conditions often involve the use of a solvent such as acetonitrile and a copper(I) catalyst at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) involves its interaction with specific molecular targets and pathways. The triazole rings can bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- 1,1’-(Hexane-1,6-diyl)bis(3-methyl-1H-imidazol-3-ium)
- 1,1’-(Hexane-1,6-diyl)bis(5-oxopyrrolidine-3-carboxylic acid)
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is unique due to its specific structural features, such as the presence of ethoxy groups and the hexane linker. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
90145-42-9 |
|---|---|
Molecular Formula |
C14H24N6O2 |
Molecular Weight |
308.38 g/mol |
IUPAC Name |
5-ethoxy-1-[6-(5-ethoxytriazol-1-yl)hexyl]triazole |
InChI |
InChI=1S/C14H24N6O2/c1-3-21-13-11-15-17-19(13)9-7-5-6-8-10-20-14(22-4-2)12-16-18-20/h11-12H,3-10H2,1-2H3 |
InChI Key |
MYBPVRNUVRBTKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=NN1CCCCCCN2C(=CN=N2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
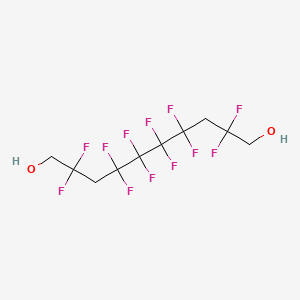
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
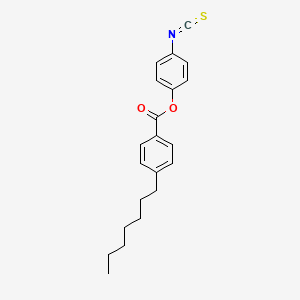
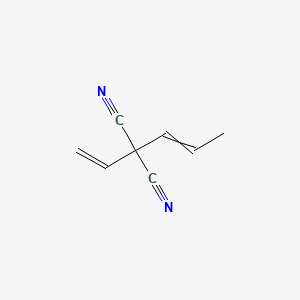
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
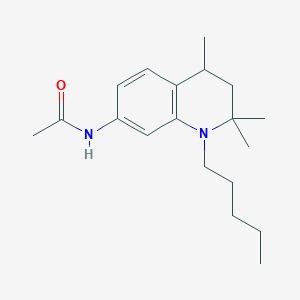
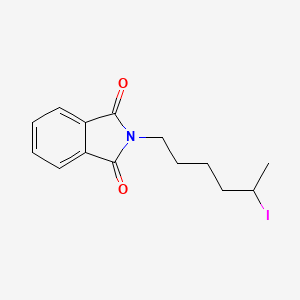
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)

